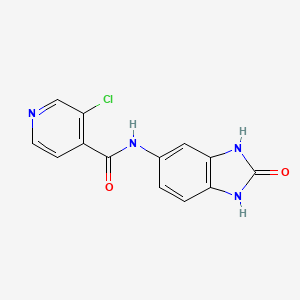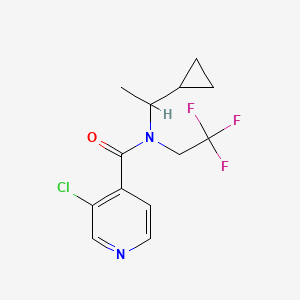![molecular formula C14H11ClF2N2O2 B7580204 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the oncogenic protein, MET. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
Wirkmechanismus
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide targets the MET receptor tyrosine kinase pathway, which plays a critical role in cell proliferation, survival, and migration. MET activation is frequently observed in various types of cancer, and is associated with poor prognosis and resistance to chemotherapy. 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide inhibits MET activation by binding to the ATP-binding site of the receptor, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells both in vitro and in vivo. Additionally, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been shown to inhibit tumor growth and metastasis in preclinical models of cancer. In a phase I clinical trial, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide was well-tolerated and demonstrated preliminary evidence of antitumor activity in patients with advanced solid tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide is its specificity for the MET receptor tyrosine kinase pathway, which reduces the likelihood of off-target effects. Additionally, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has demonstrated synergistic effects when combined with other anticancer agents, suggesting that it may have potential as a combination therapy. One limitation of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide. One area of interest is the development of combination therapies that include 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide, as this may enhance its antitumor activity. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide in clinical settings. Finally, studies are needed to evaluate the safety and efficacy of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide in specific subtypes of cancer, as well as in combination with other targeted therapies.
Synthesemethoden
The synthesis of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide involves several steps, including the reaction of 4-chloropyridine with 4-amino-3-nitrobenzyl alcohol to form 4-(4-nitrobenzyl)pyridine. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The resulting amine is then reacted with difluoromethoxybenzaldehyde to form the key intermediate, which is subsequently converted to 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide through a series of reactions.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, including lung, gastric, and liver cancers. In these studies, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by targeting the MET receptor tyrosine kinase pathway. Additionally, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has demonstrated synergistic effects when combined with other anticancer agents, suggesting that it may have potential as a combination therapy.
Eigenschaften
IUPAC Name |
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c15-12-8-18-6-5-11(12)13(20)19-7-9-1-3-10(4-2-9)21-14(16)17/h1-6,8,14H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMBWDTAOMYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=NC=C2)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrazine-2-carboxylate](/img/structure/B7580133.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7580143.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![2-[(3-Chloropyridine-4-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7580152.png)
![2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid](/img/structure/B7580157.png)
![5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7580159.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)


![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)